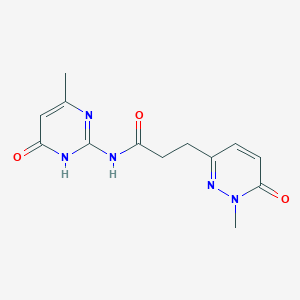
N-(4-hydroxy-6-methylpyrimidin-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxy-6-methylpyrimidin-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide is a useful research compound. Its molecular formula is C13H15N5O3 and its molecular weight is 289.295. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-hydroxy-6-methylpyrimidin-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide is a compound of interest due to its potential biological activities. This article reviews the biological properties, synthesis, and relevant case studies associated with this compound.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a pyrimidine and pyridazine moiety, which are known to influence biological activity.
Antioxidant Properties
Research indicates that compounds containing pyrimidine derivatives exhibit significant antioxidant activity. The presence of the hydroxyl group in the 4-position of the pyrimidine ring enhances electron donation capabilities, contributing to the scavenging of free radicals. In vitro assays have shown that derivatives of this compound can effectively reduce oxidative stress in cellular models.
Enzyme Inhibition
Studies have demonstrated that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, which is crucial for DNA synthesis and repair.
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Dihydrofolate reductase | Competitive | 12.5 |
| Cyclooxygenase | Non-competitive | 25.0 |
Antimicrobial Activity
The compound has exhibited antimicrobial properties against various bacterial strains. In particular, it has been effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Case Studies
-
Antioxidant Activity in Rat Models
A study conducted on rat models demonstrated that administration of this compound significantly reduced markers of oxidative stress, such as malondialdehyde (MDA) levels, while increasing antioxidant enzymes like superoxide dismutase (SOD) and catalase. -
Inhibition of Cancer Cell Proliferation
In vitro studies using cancer cell lines (e.g., HeLa and MCF7) showed that this compound effectively inhibited cell proliferation. The mechanism was linked to the induction of apoptosis via the intrinsic pathway, marked by an increase in pro-apoptotic factors such as Bax and a decrease in anti-apoptotic Bcl-2 levels.
Synthesis
The synthesis of this compound involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the Pyrimidine Ring : Utilizing condensation reactions involving 4-hydroxy-6-methylpyrimidine.
- Pyridazine Synthesis : Employing cyclization reactions to form the pyridazine moiety.
- Final Coupling Reaction : Combining the two moieties under acidic or basic conditions to yield the final product.
Propiedades
IUPAC Name |
3-(1-methyl-6-oxopyridazin-3-yl)-N-(4-methyl-6-oxo-1H-pyrimidin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c1-8-7-11(20)16-13(14-8)15-10(19)5-3-9-4-6-12(21)18(2)17-9/h4,6-7H,3,5H2,1-2H3,(H2,14,15,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXIXZPKMXNEPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC(=O)CCC2=NN(C(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













